Butan-1-amine;1,3,5-trinitrobenzene
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Overview
Description
Butan-1-amine;1,3,5-trinitrobenzene is a compound that combines an aliphatic amine (butan-1-amine) with an aromatic nitro compound (1,3,5-trinitrobenzene)
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or through the amination of butanol.
Industrial Production Methods
Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives using a mixture of nitric acid and sulfuric acid. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trinitrobenzene undergoes various chemical reactions, including:
Reduction: Reduction of 1,3,5-trinitrobenzene can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: The nitro groups on 1,3,5-trinitrobenzene can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Reduction: 1,3,5-Triaminobenzene
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,3,5-Trinitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other compounds, including explosives and dyes.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the production of explosives and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3,5-trinitrobenzene involves its ability to undergo reduction and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trinitrobenzene
- 1,2,4-Trinitrobenzene
- 2-Methyl-1,3,5-trinitrobenzene (TNT)
Uniqueness
1,3,5-Trinitrobenzene is unique due to its symmetrical structure, which influences its reactivity and physical properties. Compared to its isomers, it has distinct melting and boiling points, and its reactivity in chemical reactions can differ significantly .
Properties
CAS No. |
54635-87-9 |
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Molecular Formula |
C10H14N4O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
butan-1-amine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H;2-5H2,1H3 |
InChI Key |
OUKXMIFCPUZHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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